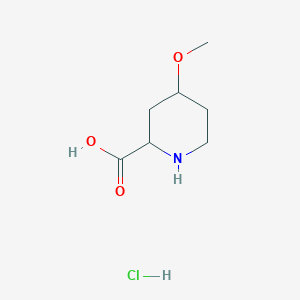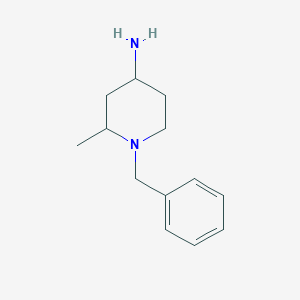
3-溴-2-甲氧基-6-甲基吡啶
概述
描述
3-Bromo-2-methoxy-6-methylpyridine: is an organic compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in organic synthesis, particularly in the synthesis of pharmaceuticals, agrochemicals, and other functional materials .
科学研究应用
Chemistry:
3-Bromo-2-methoxy-6-methylpyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and pyridine derivatives .
Biology and Medicine:
In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceutical agents. It is used in the development of drugs targeting various biological pathways and receptors .
Industry:
The compound is utilized in the production of agrochemicals, including pesticides and herbicides. It is also used in the synthesis of functional materials such as fluorescent dyes and polymers .
作用机制
Target of Action
It’s known that bromopyridines are often used in the preparation of various pharmaceuticals and bioactive compounds , suggesting that the compound could interact with a variety of biological targets.
Mode of Action
Bromopyridines are generally known to participate in various chemical reactions, such as suzuki-miyaura cross-coupling , which could potentially modify the function of their biological targets.
Result of Action
It’s known that bromopyridines can be used in the synthesis of various bioactive compounds , suggesting that the compound could have diverse effects depending on the specific context of its use.
Action Environment
The action, efficacy, and stability of 3-Bromo-2-methoxy-6-methylpyridine can be influenced by various environmental factors. For instance, its reactivity can be affected by temperature, pH, and the presence of other chemicals . Moreover, safety data suggests that it forms explosive mixtures with air on intense heating , indicating that its stability and reactivity can be significantly influenced by environmental conditions.
生化分析
Biochemical Properties
3-Bromo-2-methoxy-6-methylpyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function .
Cellular Effects
The effects of 3-Bromo-2-methoxy-6-methylpyridine on various types of cells and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in the production of certain proteins. Additionally, it can affect cell signaling pathways, potentially leading to altered cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 3-Bromo-2-methoxy-6-methylpyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular processes. For instance, it may inhibit an enzyme involved in a metabolic pathway, reducing the production of a particular metabolite .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2-methoxy-6-methylpyridine can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other compounds, potentially altering its effects on cellular function. Long-term studies have shown that prolonged exposure to 3-Bromo-2-methoxy-6-methylpyridine can lead to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 3-Bromo-2-methoxy-6-methylpyridine vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of 3-Bromo-2-methoxy-6-methylpyridine can lead to toxic or adverse effects, such as cellular damage or altered metabolic function .
Metabolic Pathways
3-Bromo-2-methoxy-6-methylpyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit an enzyme involved in the breakdown of a specific metabolite, leading to its accumulation within the cell. These interactions can have significant effects on overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Bromo-2-methoxy-6-methylpyridine is transported and distributed through various mechanisms. It may interact with transporters or binding proteins, influencing its localization and accumulation. For instance, it may bind to a specific transporter protein, facilitating its movement across cellular membranes. These interactions can affect the compound’s distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of 3-Bromo-2-methoxy-6-methylpyridine is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and metabolism. These localization mechanisms are essential for understanding the compound’s effects on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-2-methoxy-6-methylpyridine typically involves the bromination of 2-methoxy-6-methylpyridine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature .
Industrial Production Methods:
In an industrial setting, the production of 3-Bromo-2-methoxy-6-methylpyridine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
化学反应分析
Types of Reactions:
Substitution Reactions: 3-Bromo-2-methoxy-6-methylpyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 2-methoxy-6-methylpyridine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature or slightly elevated temperatures.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: 2-Methoxy-6-methylpyridine.
相似化合物的比较
2-Bromo-6-methylpyridine: Similar structure but lacks the methoxy group.
3-Bromo-6-methoxy-2-methylpyridine: Similar structure but with different substitution pattern.
2-Methoxy-6-methylpyridine: Lacks the bromine atom.
Uniqueness:
3-Bromo-2-methoxy-6-methylpyridine is unique due to the presence of both bromine and methoxy groups on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and makes it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
3-bromo-2-methoxy-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-4-6(8)7(9-5)10-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFXMDCBPCLNCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620665 | |
| Record name | 3-Bromo-2-methoxy-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717843-47-5 | |
| Record name | 3-Bromo-2-methoxy-6-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=717843-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-methoxy-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-methoxy-6-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

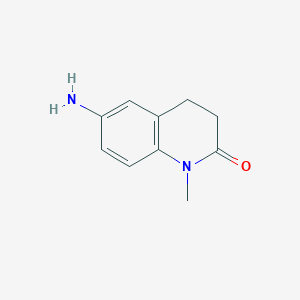
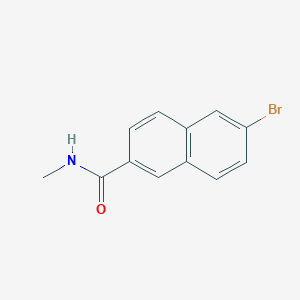
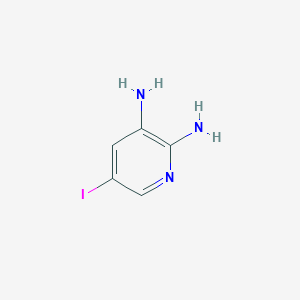
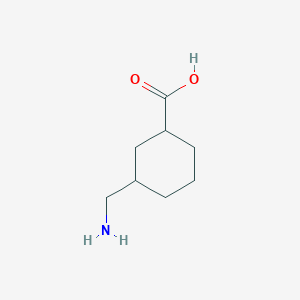
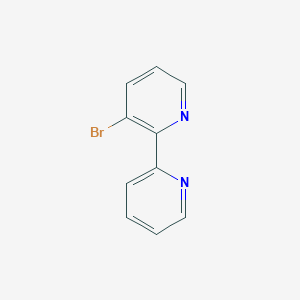



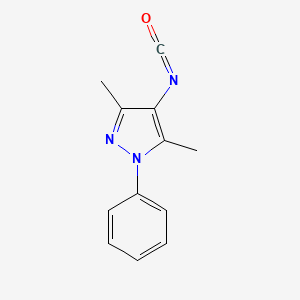
![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride](/img/structure/B1291351.png)
